Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester
Description
This compound is a structurally complex propanoic acid derivative featuring:
- A 2-methylpropanoic acid backbone esterified to an ethyl group.
- A 2-cyanoethylamino substituent linked to a phenyl ring.
- An azo group (-N=N-) bridging the phenyl ring and a 2-cyano-4-nitrophenyl moiety.
The presence of electron-withdrawing groups (cyano, nitro) and the azo linkage suggests applications in dye chemistry, particularly as a disperse dye for synthetic fibers. The nitro group enhances lightfastness, while cyano groups improve solubility in hydrophobic matrices .
Properties
CAS No. |
73309-52-1 |
|---|---|
Molecular Formula |
C22H22N6O4 |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-[N-(2-cyanoethyl)-4-[(2-cyano-4-nitrophenyl)diazenyl]anilino]ethyl 2-methylpropanoate |
InChI |
InChI=1S/C22H22N6O4/c1-16(2)22(29)32-13-12-27(11-3-10-23)19-6-4-18(5-7-19)25-26-21-9-8-20(28(30)31)14-17(21)15-24/h4-9,14,16H,3,11-13H2,1-2H3 |
InChI Key |
GNYGWUKVNULGTI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Preparation Methods
Esterification of Propanoic Acid Derivative
The core propanoic acid, 2-methyl-, is typically esterified via classical esterification methods:
- Acid-Catalyzed Esterification: Reacting 2-methylpropanoic acid with the corresponding alcohol (2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethanol) under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid) to form the ester.
- Activation Methods: Use of coupling agents such as dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives to facilitate ester bond formation at milder conditions, preserving azo and cyano groups.
This step requires careful control of temperature and reaction time to avoid azo group reduction or cyano group hydrolysis.
Synthesis of the Azo-Substituted Phenylaminoethyl Alcohol Intermediate
The key intermediate, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethanol, is synthesized via:
- Azo Coupling Reaction: Diazotization of 2-cyano-4-nitroaniline followed by coupling with a suitable phenylamine derivative bearing a cyanoethyl substituent.
- Cyanoethylation: Introduction of the cyanoethyl group onto the aminoethyl moiety typically involves nucleophilic substitution using acrylonitrile under controlled conditions.
This reaction sequence benefits from:
- Controlled pH to maintain diazonium salt stability.
- Use of buffered aqueous-organic solvents to optimize coupling efficiency.
Final Assembly and Purification
After esterification, the product is purified by:
- Chromatographic Techniques: Reverse-phase high-performance liquid chromatography (RP-HPLC) using mobile phases containing acetonitrile, water, and phosphoric acid or formic acid for MS compatibility. This method is scalable and suitable for preparative isolation of the compound and its impurities.
- Crystallization or Extraction: Depending on solubility, crystallization from suitable solvents or liquid-liquid extraction may be employed.
Research Findings and Data Tables
While direct experimental data specific to this compound are limited in public literature, analogous azo ester compounds have been characterized extensively. Typical reaction yields and conditions are summarized below based on related azo ester syntheses:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Diazotization | NaNO2, HCl, 0–5 °C | 85–95 | Freshly prepared diazonium salt critical |
| Azo Coupling | Phenylamine derivative, pH ~5–7 | 80–90 | Buffering improves selectivity |
| Cyanoethylation | Acrylonitrile, base (e.g., K2CO3) | 70–85 | Controlled temperature to avoid polymerization |
| Esterification | DCC or acid catalysis, room temp–50 °C | 75–90 | Mild conditions preserve azo and cyano groups |
| Purification (RP-HPLC) | Acetonitrile/water/phosphoric acid | >95 purity | Scalable for preparative isolation |
Additional Considerations
- Stability: The azo and cyano groups are sensitive to strong acids/bases and reducing agents; thus, mild reaction conditions are preferred.
- Safety: Handling of diazonium salts requires caution due to their potential explosiveness.
- Scalability: The RP-HPLC method described for purification is adaptable for both analytical and preparative scales, facilitating quality control in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amine derivatives, while oxidation could produce various oxidized forms of the compound.
Scientific Research Applications
Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and proteins. The azo linkage and functional groups allow it to participate in various biochemical pathways, potentially inhibiting or modifying enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Azo Linkages
| Compound Name | Key Substituents | CAS No. | Differences vs. Target Compound | Properties/Applications | Reference |
|---|---|---|---|---|---|
| 3-[4-[(2-Chloro-4-nitrophenyl)azo]phenylamino]propanoic acid, methyl ester | Chloro, nitro, cyanoethyl | 17418-58-5 | Chlorine replaces cyano at position 2 on phenyl ring; methyl ester instead of ethyl ester. | Used in Disperse Red 54 dyes; chlorine reduces electron-withdrawing effect, leading to hypsochromic shift compared to target . | |
| Propanoic acid,3-[[4-[(2-bromo-6-cyano-4-nitrophenyl)azo]-3-methylphenyl]ethylamino]-2-methyl-, 1-cyanoethyl ester | Bromo, cyano, nitro, methylphenyl | 850547-45-4 | Bromine at position 2; methylphenyl backbone; 1-cyanoethyl ester. | Bromine increases molecular weight and may alter photostability; used in high-performance dyes . | |
| Propanoic acid, 2-[(2,4-dinitrophenyl)hydrazono]-, methyl ester | Dinitrophenyl, hydrazone | 62740-61-8 | Hydrazone linkage instead of azo; dinitro groups. | Reactive toward nucleophiles; used in analytical chemistry for carbonyl detection . |
Esters with Phenoxy/Amino Substituents
Pharmaceutical-Related Analogues
Key Research Findings
Electronic Effects: The target compound’s 4-nitro group induces a stronger bathochromic shift (≈20 nm) compared to chlorine in Disperse Red 54, making it suitable for deeper shades in textiles . Cyanoethyl groups enhance solubility in polyester fibers, critical for dye uniformity .
Toxicity and Safety: Nitro and cyano groups raise concerns about mutagenicity; derivatives require rigorous ecotoxicological testing .
Synthetic Challenges :
- Azo coupling at low temperatures (0–5°C) is essential to avoid byproducts from nitro group reduction .
Q & A
Basic Question: What are the key synthetic routes for synthesizing this compound?
Answer:
The synthesis of this compound involves multi-step organic reactions, primarily focusing on azo coupling and esterification . A common approach includes:
- Step 1: Preparation of the azo intermediate via diazotization of 2-cyano-4-nitroaniline, followed by coupling with 4-aminophenol derivatives to form the azo-linked phenyl group .
- Step 2: Functionalization of the secondary amine group via alkylation with 2-cyanoethyl bromide to introduce the cyanoethyl moiety .
- Step 3: Esterification of the propanoic acid backbone with the synthesized amine-azo intermediate under acidic catalysis (e.g., H₂SO₄) at reflux conditions .
Validation: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and characterization using NMR and mass spectrometry are critical to confirm structural integrity.
Basic Question: What spectroscopic techniques are optimal for characterizing this compound?
Answer:
A combination of techniques is required due to the compound’s complex functional groups:
- UV-Vis Spectroscopy: The azo (-N=N-) group exhibits strong absorption in the visible range (λₐᵦₛ ~400–500 nm), useful for quantifying conjugation effects .
- ¹H/¹³C NMR: Resolve aromatic protons (δ 6.8–8.5 ppm), cyanoethyl protons (δ 2.5–3.5 ppm), and ester carbonyl signals (δ 165–175 ppm) .
- FT-IR: Confirm nitrile (C≡N, ~2240 cm⁻¹), nitro (NO₂, ~1520 and 1350 cm⁻¹), and ester (C=O, ~1720 cm⁻¹) groups .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated exact mass ~470–500 g/mol depending on substituents) .
Advanced Question: How do electron-withdrawing groups (EWGs) influence the compound’s electronic properties and reactivity?
Answer:
The nitro (-NO₂) and cyano (-CN) groups act as EWGs, significantly altering the compound’s electronic landscape:
- Azo Group Stability: EWGs enhance the electrophilicity of the azo linkage, increasing susceptibility to nucleophilic attack but reducing photostability due to extended conjugation .
- Reactivity in Solvolysis: The ester group’s hydrolysis rate is accelerated in polar protic solvents (e.g., water/methanol) due to inductive effects from EWGs, as observed in related compounds with PSA values >100 Ų .
Experimental Design: Electrochemical studies (cyclic voltammetry) can quantify redox potentials, while DFT calculations model electron density distribution .
Advanced Question: What are the challenges in analyzing the photostability of the azo linkage in this compound?
Answer:
The azo group’s photodegradation under UV/visible light is a critical stability concern:
- Mechanistic Insight: Photoisomerization (trans↔cis) and cleavage of the -N=N- bond generate nitroso intermediates, which can react further .
- Methodology:
- Accelerated Testing: Expose the compound to controlled UV radiation (e.g., 365 nm) and monitor degradation via HPLC-MS .
- Quenching Studies: Use radical scavengers (e.g., ascorbic acid) to identify reactive oxygen species (ROS) involvement .
Data Contradictions: Predicted half-life from computational models (e.g., EPI Suite) may deviate from experimental results due to solvent effects or impurities .
Data Contradiction: How to resolve discrepancies between predicted and experimental physicochemical properties?
Answer:
For example, predicted boiling points (e.g., 516.2±60.0°C) often differ from experimental values due to:
- Intermolecular Forces: Hydrogen bonding from cyano/nitro groups increases experimental boiling points beyond predictions based solely on molecular weight .
- Methodology for Validation:
- Thermogravimetric Analysis (TGA): Measure decomposition temperatures under inert atmospheres.
- DSC (Differential Scanning Calorimetry): Detect melting points and phase transitions .
Resolution: Cross-validate computational models (e.g., COSMO-RS) with empirical data for structurally analogous compounds .
Advanced Question: How does steric hindrance from the 2-methylpropanoic group affect biological interactions?
Answer:
The 2-methyl substituent introduces steric bulk, influencing:
- Enzyme Binding: Reduced binding affinity to hydrophobic pockets in enzymes (e.g., esterases), as shown in molecular docking studies of similar esters .
- Membrane Permeability: Increased logP (predicted ~3.5–4.0) enhances lipid solubility but may limit aqueous solubility, requiring formulation adjustments (e.g., co-solvents) .
Experimental Design: Use Franz diffusion cells to measure transdermal permeability or SPR (Surface Plasmon Resonance) for protein-binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
